1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)-
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Description
1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- is a complex organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique structure, which includes a dioxolane ring, a chlorophenyl group, a phenyl group, and a triazolylmethyl group. The stereochemistry of the compound is specified by the (4S,5R) configuration, indicating the spatial arrangement of the substituents around the dioxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolan-2-one, 4-(2-chlorophenyl)-5-phenyl-4-(1H-1,2,4-triazol-1-ylmethyl)-, (4S,5R)- typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of an appropriate diol with a carbonyl compound under acidic conditions. This step often involves the use of catalysts such as p-toluenesulfonic acid or sulfuric acid.
Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through nucleophilic substitution reactions. These reactions may involve the use of reagents such as chlorobenzene and bromobenzene, along with a suitable base like sodium hydride or potassium carbonate.
Attachment of the Triazolylmethyl Group: The triazolylmethyl group can be attached through a click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may
Properties
CAS No. |
107659-71-2 |
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Molecular Formula |
C18H14ClN3O3 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(4S,5R)-4-(2-chlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H14ClN3O3/c19-15-9-5-4-8-14(15)18(10-22-12-20-11-21-22)16(24-17(23)25-18)13-6-2-1-3-7-13/h1-9,11-12,16H,10H2/t16-,18-/m1/s1 |
InChI Key |
WGYNGUPGPFBECC-SJLPKXTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=O)O2)(CN3C=NC=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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